molecular formula C16H19Br2NS2 B12295719 4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B12295719
M. Wt: 449.3 g/mol
InChI Key: GUIBYBRZXAFOLS-UHFFFAOYSA-N
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Description

4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound with a unique structure that includes bromine, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[630The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bromine atoms or other functional groups within the compound.

    Substitution: The bromine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and other biological processes.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development and therapeutic applications.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene involves its interaction with specific molecular targets and pathways. The bromine atoms and tricyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-silolo[3,2-b4,5-b’]dithiophene: This compound has a similar structure but includes a silicon atom instead of nitrogen.

    2,6-dibromo-4,4-di-n-octyldithieno[3,2-b2’,3’-d]silole: Another similar compound with different alkyl groups and a silicon atom.

Uniqueness

4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is unique due to its combination of bromine, sulfur, and nitrogen atoms within a tricyclic structure.

Properties

Molecular Formula

C16H19Br2NS2

Molecular Weight

449.3 g/mol

IUPAC Name

4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

InChI

InChI=1S/C16H19Br2NS2/c1-3-5-6-10(4-2)9-19-11-7-13(17)20-15(11)16-12(19)8-14(18)21-16/h7-8,10H,3-6,9H2,1-2H3

InChI Key

GUIBYBRZXAFOLS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C2=C(C3=C1C=C(S3)Br)SC(=C2)Br

Origin of Product

United States

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